Volume of Bioactivity Data: Three Distinct Screening Assays Provide a Multi‑Phenotype Fingerprint
Unlike the majority of commercially available N‑(thiazol‑2‑yl)‑benzamide analogs that lack any public bioactivity annotation, CAS 313662‑06‑5 has been tested in three orthogonal, cell‑based or biochemical assays at the Scripps Research Institute Molecular Screening Center . The assays are: (1) a cell‑based GPR151 activator assay (PubChem AID 1508602); (2) an AlphaScreen‑based biochemical assay for FBW7 activators (AID 1259310); and (3) an AlphaScreen‑based biochemical assay for MITF inhibitors (AID 1259374) [1]. The presence of results across multiple targets and assay technologies constitutes a broader functional annotation than is available for the closest structural analogs [1].
| Evidence Dimension | Number of public screening assays with reported activity |
|---|---|
| Target Compound Data | 3 assays (GPR151 activator, FBW7 activator, MITF inhibitor) |
| Comparator Or Baseline | Closest analogs (e.g., N‑[4‑(naphthalen‑2‑yl)‑1,3‑thiazol‑2‑yl]‑4‑(pyrrolidine‑1‑sulfonyl)benzamide, CAS 325977‑70‑6) have zero public bioassay records |
| Quantified Difference | 3 vs 0 public assay records |
| Conditions | PubChem BioAssay database query as of 2026-04-29 |
Why This Matters
A multi‑assay activity fingerprint reduces the risk that the compound is a single‑target false‑positive, increasing confidence for researchers who need a tool compound with demonstrated engagement in multiple pathways.
- [1] BioAssayExpress. PubChem AID:1508602, AID:1259310, AID:1259374. https://beta.bioassayexpress.com/ (accessed 2026-04-29). View Source
